molecular formula C8H8O2 B6209429 2-cyclopropylfuran-3-carbaldehyde CAS No. 2731009-57-5

2-cyclopropylfuran-3-carbaldehyde

Cat. No. B6209429
CAS RN: 2731009-57-5
M. Wt: 136.15 g/mol
InChI Key: BLAIXWAUEDZLRT-UHFFFAOYSA-N
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Description

2-cyclopropylfuran-3-carbaldehyde, also known as 2-CPF, is a versatile and important building block for the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and agrochemicals. It is a colorless liquid with a boiling point of 131 °C and a molecular weight of 122.14 g/mol. 2-CPF is a highly reactive compound and is used in a variety of synthetic methods.

Mechanism of Action

2-cyclopropylfuran-3-carbaldehyde is a highly reactive compound and is used in a variety of synthetic methods, including the Vilsmeier-Haack reaction and the Buchwald-Hartwig amination. In the Vilsmeier-Haack reaction, an amine is reacted with phosphorus oxychloride to form an N-chloroiminium intermediate, which is then reacted with an aldehyde to form the desired product. In the Buchwald-Hartwig amination, an aryl halide is reacted with an amine to form an aryl amine, which is then reacted with an aldehyde to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of many drugs. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, as well as to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

The use of 2-cyclopropylfuran-3-carbaldehyde in laboratory experiments offers a number of advantages. It is a highly reactive compound, which allows for the synthesis of a variety of organic compounds. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, which can lead to the formation of unwanted byproducts. In addition, it is a volatile compound, which can lead to the loss of product if not handled properly.

Future Directions

The use of 2-cyclopropylfuran-3-carbaldehyde as a synthetic building block has a wide range of potential applications. It could be used in the synthesis of a variety of pharmaceuticals, fragrances, and agrochemicals. In addition, it could be used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antivirals. Furthermore, it could be used in the synthesis of a variety of other organic compounds, including heterocyclic compounds, polymers, and dyes. Finally, it could be used in the development of novel synthetic methods, such as the Vilsmeier-Haack reaction and the Buchwald-Hartwig amination.

Synthesis Methods

2-cyclopropylfuran-3-carbaldehyde can be synthesized by a variety of methods, including the Vilsmeier-Haack reaction and the Buchwald-Hartwig amination. The Vilsmeier-Haack reaction is a two-step method in which an amine is reacted with phosphorus oxychloride to form an N-chloroiminium intermediate, which is then reacted with an aldehyde to form the desired product. The Buchwald-Hartwig amination is a three-step method in which an aryl halide is reacted with an amine to form an aryl amine, which is then reacted with an aldehyde to form the desired product.

Scientific Research Applications

2-cyclopropylfuran-3-carbaldehyde has been used in a variety of research applications, including the synthesis of pharmaceuticals, fragrances, and agrochemicals. It has also been used in the synthesis of a variety of other organic compounds, including heterocyclic compounds, polymers, and dyes. In addition, it has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antivirals.

properties

IUPAC Name

2-cyclopropylfuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-7-3-4-10-8(7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAIXWAUEDZLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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